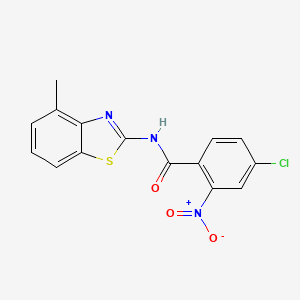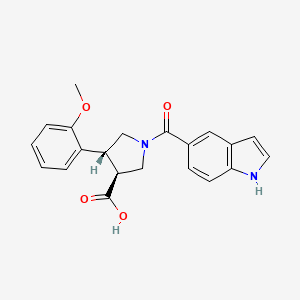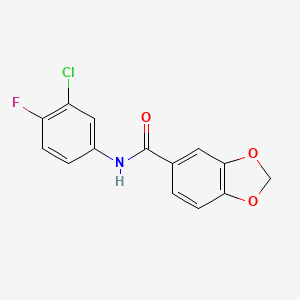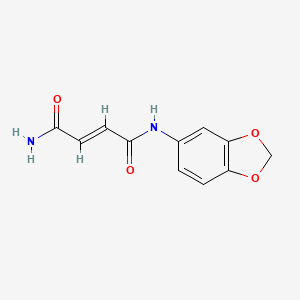
dimethyl 6-methyl-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to dimethyl 6-methyl-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate often involves intricate chemical reactions that contribute to understanding its formation and modifications. For example, the synthesis and characterization of various arsenic compounds, including dimethylated species, provide insights into complex synthesis processes and the importance of precise conditions for achieving desired outcomes (Cullen et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is critical in determining their chemical behavior and interaction with other molecules. Advanced analytical techniques like NMR spectroscopy and scanning electron microscopy allow for the detailed examination of structure-property relationships, as seen in the study of xylan derivatives (Petzold-Welcke et al., 2014).
Chemical Reactions and Properties
Dimethyl 6-methyl-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions that define its unique properties. For instance, the coordination chemistry of vanadate complexes offers insights into the redox properties and stability constants of related compounds, which are crucial for understanding their chemical behavior (Jakusch et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including particle size, turbidity, and surface tension, are essential for applications in areas like drug delivery. The formation of spherical nanoparticles and their potential use in biomedical applications highlight the importance of understanding these properties (Petzold-Welcke et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are pivotal for the compound's applications. The review on the enzymology of arsenic metabolism reveals the toxic properties of dimethylated arsenic species, suggesting a complex interplay of chemical reactions leading to their formation and detoxification (Aposhian et al., 2004).
Scientific Research Applications
Enantioselectivity and Kinetic Resolution
One study investigates the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, including derivatives of dimethyl 6-methyl-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate. It was found that a methyl ester at the 5-position and a long or branched acyl chain at C3 gave the highest enantiomeric ratio, demonstrating the compound's utility in producing enantiomerically enriched products, which are crucial for pharmaceutical applications (Sobolev et al., 2002).
Aromatization and Chemical Synthesis
Another study focuses on the ultrasound-promoted aromatization of Hantzsch 1,4-Dihydropyridines by clay-supported cupric nitrate, highlighting a method to oxidize various diethyl,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates, indicating the role of such compounds in facilitating chemical transformations (Maquestiau et al., 1991).
Heterocyclic Compound Synthesis
Research on the addition of dimethyl acetylenedicarboxylate to 4-(pyrrolidin-1-yl)coumarin and 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one has led to the synthesis of derivatives like dimethyl 2-oxo-6-(pyrrolidin-1-yl)-1-benzoxocin-4,5-dicarboxylate, showing the utility of dimethyl 6-methyl-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate in generating complex heterocyclic structures that are foundational to the development of new pharmaceuticals and materials (Haywood & Reid, 1978).
Photoluminescence and Material Science
In the field of materials science, the assembly of molecular units into coordination polymers with bismuth 2,6-pyridinedicarboxylates has been explored. These compounds exhibit interesting properties like CO2 sorption and photoluminescence, suggesting applications in gas storage, sensing, and optoelectronic devices (Thirumurugan et al., 2012).
Antibacterial Activity
The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives have demonstrated significant antibacterial activities. These compounds, containing various methylene pyridine and thiazole moieties, show promise in combating bacterial infections, highlighting the broader implications of dimethyl 6-methyl-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate derivatives in medicinal chemistry and antibacterial drug development (Song et al., 2017).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-methyl-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-5-6(9(13)15-2)4-7(8(12)11-5)10(14)16-3/h4H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJCNOXVOYVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)


![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)